Cas no 696584-91-5 (2-O-4-Oxo-4-(3-pyridinyl)butylthymidine)

2-O-4-Oxo-4-(3-pyridinyl)butylthymidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O859208-10mg |
2-O-[4-Oxo-4-(3-pyridinyl)butyl]thymidine |
696584-91-5 | 10mg |
$4443.00 | 2023-05-17 | ||
TRC | O859208-5mg |
2-O-[4-Oxo-4-(3-pyridinyl)butyl]thymidine |
696584-91-5 | 5mg |
$ 1800.00 | 2023-09-06 |
2-O-4-Oxo-4-(3-pyridinyl)butylthymidine 関連文献
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2-O-4-Oxo-4-(3-pyridinyl)butylthymidineに関する追加情報
Introduction to 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine (CAS No. 696584-91-5)
2-O-4-Oxo-4-(3-pyridinyl)butylthymidine (CAS No. 696584-91-5) is a novel nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thymidine base and a modified side chain containing a pyridine ring. The combination of these elements endows 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine with potential therapeutic applications, particularly in the treatment of various diseases, including cancer and viral infections.
The pyridine ring in 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine plays a crucial role in its biological activity. Pyridine derivatives are known for their ability to interact with biological targets, such as enzymes and receptors, due to their electron-rich nature and aromaticity. This property makes 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine an attractive candidate for drug development, as it can potentially modulate key pathways involved in disease progression.
Recent studies have explored the antiviral properties of 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine. In vitro experiments have shown that this compound exhibits potent antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV). The mechanism of action is believed to involve the inhibition of viral replication through the disruption of viral enzymes and the modulation of host cell signaling pathways.
In addition to its antiviral potential, 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is thought to be mediated by the compound's ability to interfere with DNA synthesis and repair processes, leading to cell cycle arrest and programmed cell death.
The pharmacokinetic properties of 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine have been evaluated in animal models. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent.
One of the key challenges in the development of nucleoside analogs like 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine is ensuring their selective targeting of diseased cells while minimizing toxicity to healthy tissues. Recent advancements in drug delivery systems, such as nanoparticles and liposomes, have shown promise in enhancing the therapeutic index of these compounds. These delivery systems can protect the drug from degradation in the bloodstream and facilitate its targeted delivery to specific tissues or organs.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into the compound's therapeutic potential across various disease indications.
In conclusion, 2-O-4-Oxo-4-(3-pyridinyl)butylthymidine (CAS No. 696584-91-5) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure and biological activities make it a valuable addition to the arsenal of compounds being explored for the treatment of viral infections and cancer. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.
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